molecular formula C15H15BrN4O B279762 4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B279762
M. Wt: 347.21 g/mol
InChI Key: FTTMTOKWBGXHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring, an indole moiety attached to the nitrogen atom, and a carboxamide group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

  • Step 1: Synthesis of 4-bromo-1H-pyrazole

    • Starting material: 1H-pyrazole
    • Reagent: Bromine
    • Reaction conditions: The bromination of 1H-pyrazole is carried out in the presence of a suitable solvent, such as acetic acid, at room temperature.
  • Step 2: Synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole

    • Starting material: 4-bromo-1H-pyrazole
    • Reagent: Methyl iodide
    • Reaction conditions: The methylation of 4-bromo-1H-pyrazole is performed using methyl iodide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
  • Step 3: Synthesis of this compound

    • Starting material: 4-bromo-1,5-dimethyl-1H-pyrazole
    • Reagent: 1H-indole-2-carboxaldehyde
    • Reaction conditions: The condensation reaction between 4-bromo-1,5-dimethyl-1H-pyrazole and 1H-indole-2-carboxaldehyde is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

  • Oxidation

    • Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Conditions: Typically carried out in aqueous or organic solvents at elevated temperatures.
    • Products: Oxidized derivatives of the pyrazole and indole moieties.
  • Reduction

    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Conditions: Conducted in anhydrous solvents under inert atmosphere.
    • Products: Reduced forms of the carboxamide and indole groups.
  • Substitution

    • Reagents: Nucleophiles such as amines or thiols.
    • Conditions: Performed in polar aprotic solvents at room temperature or under reflux.
    • Products: Substituted derivatives at the bromine position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Amines or thiols in dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized pyrazole and indole derivatives.

    Reduction: Reduced carboxamide and indole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules and natural product analogs.

    Biological Studies: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 1H-indole-2-carboxaldehyde
  • 1,5-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its structural features, including the bromine atom, indole moiety, and carboxamide group. This combination imparts distinct chemical and biological properties that are not observed in its individual components or other similar compounds. The presence of the bromine atom enhances its reactivity in substitution reactions, while the indole moiety contributes to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

4-bromo-N-(1H-indol-2-ylmethyl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H15BrN4O/c1-9-13(16)14(19-20(9)2)15(21)17-8-11-7-10-5-3-4-6-12(10)18-11/h3-7,18H,8H2,1-2H3,(H,17,21)

InChI Key

FTTMTOKWBGXHOF-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC3=CC=CC=C3N2)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC3=CC=CC=C3N2)Br

Origin of Product

United States

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